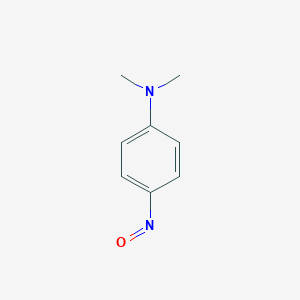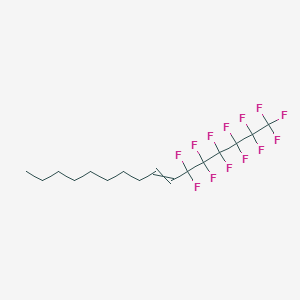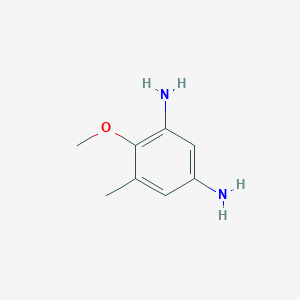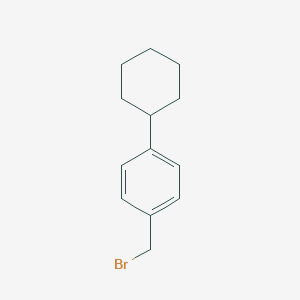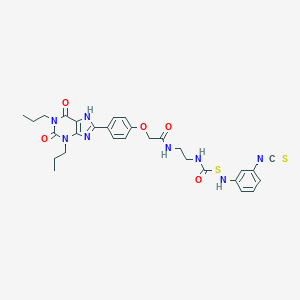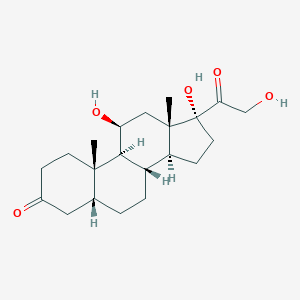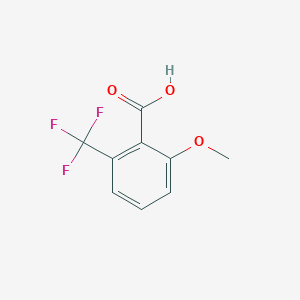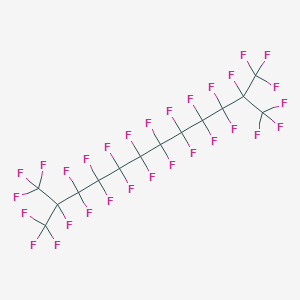
Perfluoro-2,11-dimethyldodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Tetracosafluoro-2,11-bis(trifluoromethyl)dodecane is a highly fluorinated organic compound. It is characterized by its extensive fluorination, which imparts unique chemical and physical properties, such as high thermal stability, chemical inertness, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
The synthesis of 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Tetracosafluoro-2,11-bis(trifluoromethyl)dodecane typically involves multiple steps of fluorination. The process often starts with a hydrocarbon precursor, which undergoes successive fluorination reactions using reagents such as elemental fluorine (F2) or cobalt trifluoride (CoF3). These reactions are conducted under controlled conditions to ensure complete fluorination and to avoid side reactions. Industrial production methods may involve continuous flow reactors to achieve high yields and purity.
Chemical Reactions Analysis
1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Tetracosafluoro-2,11-bis(trifluoromethyl)dodecane is known for its chemical inertness, which means it does not readily undergo common chemical reactions such as oxidation, reduction, or substitution. This inertness is due to the strong carbon-fluorine bonds and the electron-withdrawing nature of fluorine atoms. under extreme conditions, such as high temperatures or the presence of strong reducing agents, it may undergo defluorination reactions, leading to the formation of partially fluorinated products.
Scientific Research Applications
The unique properties of 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Tetracosafluoro-2,11-bis(trifluoromethyl)dodecane make it valuable in various scientific research applications:
Chemistry: Used as a solvent for highly reactive species and in the synthesis of other fluorinated compounds.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants due to its low surface energy and chemical resistance.
Mechanism of Action
The mechanism of action of 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Tetracosafluoro-2,11-bis(trifluoromethyl)dodecane is primarily related to its physical properties rather than specific molecular interactions. Its high fluorine content results in strong carbon-fluorine bonds, which contribute to its thermal stability and chemical inertness. These properties enable it to form stable interfaces and barriers, making it effective in applications requiring resistance to harsh chemical environments.
Comparison with Similar Compounds
1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Tetracosafluoro-2,11-bis(trifluoromethyl)dodecane can be compared with other highly fluorinated compounds, such as perfluorooctane and perfluorodecalin. While all these compounds share similar properties like chemical inertness and low surface energy, 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Tetracosafluoro-2,11-bis(trifluoromethyl)dodecane is unique due to its specific molecular structure, which provides distinct advantages in certain applications, such as higher thermal stability and specific solubility characteristics.
Properties
IUPAC Name |
1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-tetracosafluoro-2,11-bis(trifluoromethyl)dodecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14F30/c15-1(11(33,34)35,12(36,37)38)3(17,18)5(21,22)7(25,26)9(29,30)10(31,32)8(27,28)6(23,24)4(19,20)2(16,13(39,40)41)14(42,43)44 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEMNVWCINQDOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14F30 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379806 |
Source


|
| Record name | 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-tetracosafluoro-2,11-bis(trifluoromethyl)dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
738.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118694-32-9 |
Source


|
| Record name | 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-tetracosafluoro-2,11-bis(trifluoromethyl)dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Chloro-5-methylphenoxy)methyl]oxirane](/img/structure/B44988.png)
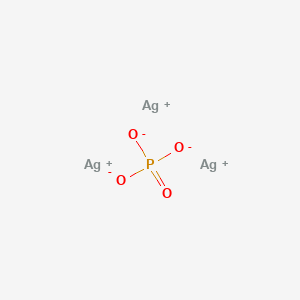

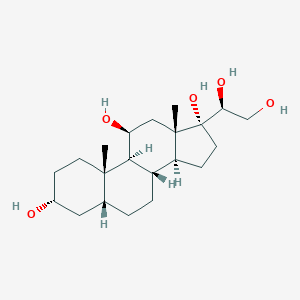

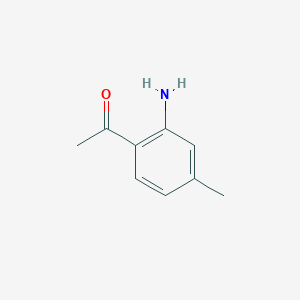
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate](/img/structure/B45006.png)
